1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Description
1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C21H31N3O4S and its molecular weight is 421.56. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Synthesis Studies :
- The in vitro metabolism of a similar compound was explored, focusing on its interactions with rat liver microsomes, revealing significant insights into metabolic pathways and reactions such as hydroxylation and carbonyl reduction (Yoo et al., 2008).
Molecular Structure and Analysis :
- Research on molecular structures related to the compound has been conducted, emphasizing the importance of hydrogen bonding and π-π stacking interactions in determining molecular conformation and stability (Portilla et al., 2011).
Chemical Synthesis and Applications :
- Studies on the synthesis of polyamides using similar compounds have been carried out, demonstrating the potential applications of these compounds in creating polymers with specific properties (Liaw & Liaw, 1998).
- The synthesis of novel pyrazolopyrimidines with sulfonyl groups incorporated has been explored, highlighting the potential for antimicrobial applications of these compounds (Alsaedi et al., 2019).
X-ray Crystallography and Density Functional Theory :
- X-ray crystallography and density functional theory have been applied to study similar compounds, providing valuable insights into their structural characteristics and stability (Akerman & Munro, 2013).
Properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)acetyl]-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-8-23(9-2)29(26,27)20-15(3)22-24(16(20)4)19(25)14-28-18-12-10-17(11-13-18)21(5,6)7/h10-13H,8-9,14H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOJLOBLZUFRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)COC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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